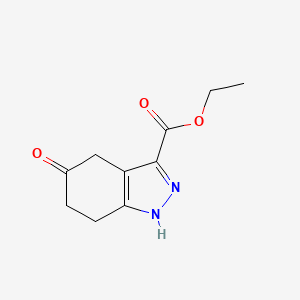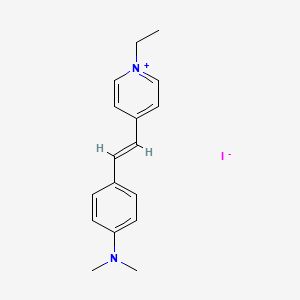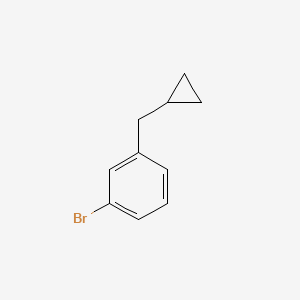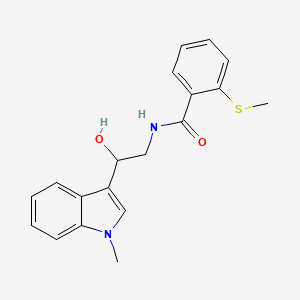
ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as indazoles. Indazoles are characterized by a fused pyrrole and benzene ring, and this particular compound features additional structural complexity due to its tetrahydro and keto modifications.
Synthesis Analysis
The synthesis of related indazole compounds often involves the construction of the indazole ring system followed by functional group modifications. For instance, the synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid, a positional isomer of the compound , was achieved through the conversion of diethyl 2-oxocyclohexane-1,4-dicarboxylate, demonstrating the ring formation's dependency on the reaction media . Although not directly related to the target compound, this synthesis provides insight into the potential strategies that could be employed for synthesizing this compound, such as starting with a suitable cyclohexane derivative and then inducing ring closure to form the indazole system.
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of this compound, the structural and spectral characterization of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, can offer insights into the potential geometry and electronic properties of the indazole derivative . The indazole core is likely to influence the electronic distribution and potential hydrogen bonding patterns within the molecule.
Chemical Reactions Analysis
The reactivity of ethyl oxazole-4-carboxylate derivatives in various chemical reactions, such as palladium-catalyzed coupling reactions, provides a foundation for understanding how this compound might behave under similar conditions . These reactions typically involve the formation of carbon-carbon or carbon-heteroatom bonds, which could be relevant for further functionalization of the indazole compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, the photophysical properties of ethyl 2-arylthiazole-5-carboxylates suggest that the indazole derivative may also exhibit interesting optical properties, such as absorption and fluorescence, which could be explored for potential applications . Additionally, the antimicrobial assessment of heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate indicates that the indazole derivative might also possess biological activity .
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate plays a crucial role in the synthesis and characterization of various compounds. For instance, it has been used in the preparation of novel indazole bearing oxadiazole derivatives, showcasing antimicrobial activity (Ghelani, Khunt, & Naliapara, 2017). Additionally, its reaction with different compounds, like ethyl chloroacetate, leads to the formation of a variety of esters, highlighting its versatility in chemical reactions (Bonanomi & Palazzo, 1977).
Structural Studies
The compound has been instrumental in structural studies. For instance, it was synthesized and analyzed using X-ray diffraction, IR, 1H and 13C NMR spectroscopy to understand its molecular structure (Marjani, 2013). Such studies are critical for understanding the compound's chemical properties and potential applications.
Chemical Transformations
This compound is involved in various chemical transformations. For example, its isomerization under specific conditions has been studied, offering insights into reaction mechanisms and potential synthetic applications (Collins & Tomkins, 1977).
Synthesis of Novel Compounds
The compound's role in synthesizing new chemical entities is significant. It has been used to create chiral 2-Aminoalkyloxazole-4-carboxylates, demonstrating its potential in producing complex organic molecules (Cox, Prager, & Svensson, 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-oxo-1,4,6,7-tetrahydroindazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-7-5-6(13)3-4-8(7)11-12-9/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAVWLOXMUJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)



![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)


![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)
